Aqueous Formulation Stability: Calcium Salt Is Preferred Over Sodium Salt for Water-Containing Dosage Forms
The sodium salt of novobiocin is not completely stable in all dosage forms containing water, making calcium acid novobiocin the drug of choice for aqueous formulations [1]. The amorphous free acid form of novobiocin is metastable in aqueous suspension, reverting on standing to a less soluble, inactive crystalline form; calcium novobiocin enables formulation of stable aqueous suspensions that resist this conversion [2].
| Evidence Dimension | Stability in water-containing dosage forms |
|---|---|
| Target Compound Data | Calcium novobiocin: drug of choice for aqueous dosage forms; stable aqueous suspensions can be prepared |
| Comparator Or Baseline | Novobiocin sodium: not completely stable in water-containing dosage forms. Novobiocin free acid (amorphous): metastable, reverts to inactive crystalline form in suspension |
| Quantified Difference | Qualitative: sodium salt unstable vs. calcium salt stable in aqueous formulations; amorphous acid conversion rate reported as temperature-dependent with distinct kinetic steps |
| Conditions | Aqueous suspension formulations; pharmaceutical dosage form development context |
Why This Matters
Procurement of the correct salt form directly impacts the feasibility of aqueous formulation development and shelf-life stability, which is critical for injectable, oral suspension, or topical gel products.
- [1] Shell JW. Hydrated calcium acid novobiocin and process of making same. US Patent 3,001,911, 1961. View Source
- [2] Kaczka EA, et al. Some pharmaceutical properties of novobiocin. J Am Pharm Assoc (Scientific ed.). 1960;49(4):242-245. View Source
